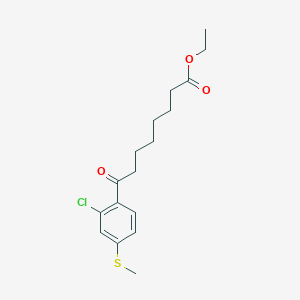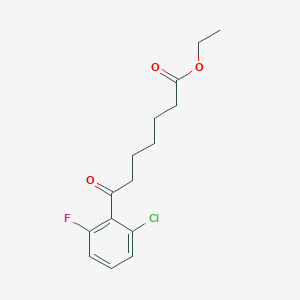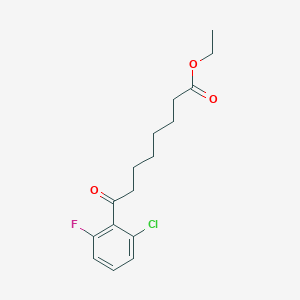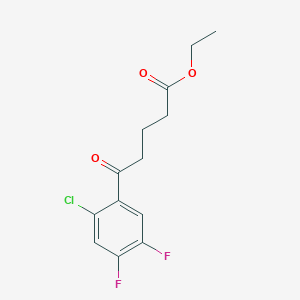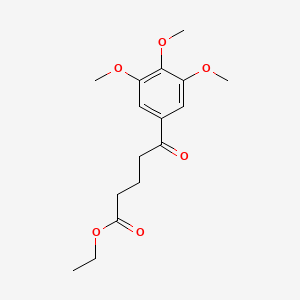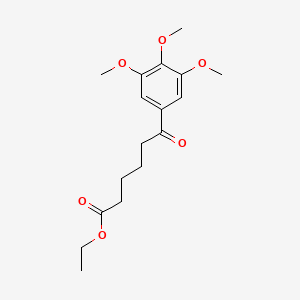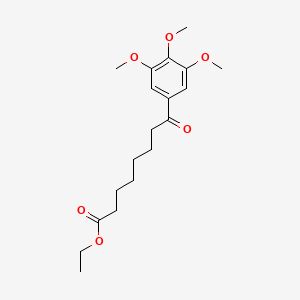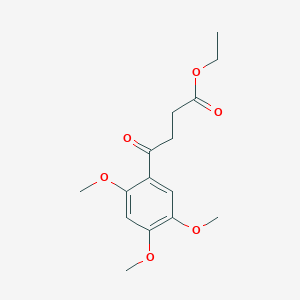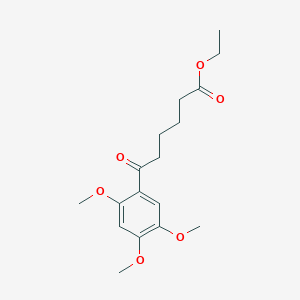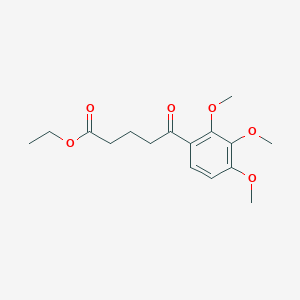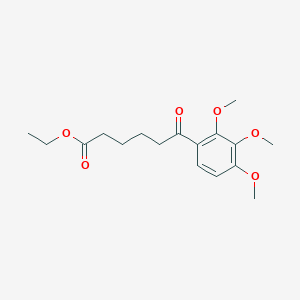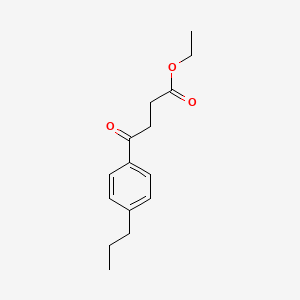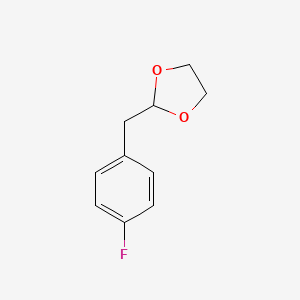
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalytic Transformations
One of the prominent applications of related compounds to 4-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene is in the field of photocatalysis. 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), a similar donor-acceptor fluorophore, has been utilized as a powerful organophotocatalyst due to its excellent redox window and chemical stability. This application is critical in various organic reactions, highlighting the importance of such compounds in photocatalytic transformations (Shang et al., 2019).
Fungicidal Activity
Compounds with structural similarities to this compound have been synthesized and evaluated for their fungicidal activity. A study on 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles showed promising results in controlling powdery mildew and bean rust, demonstrating the potential of such compounds in agricultural applications (Gestel et al., 1980).
Phosphodiesterase Inhibition
In the realm of medicinal chemistry, similar fluorobenzene derivatives have been synthesized and evaluated for their potential as phosphodiesterase (PDE) inhibitors. This application is particularly relevant in heart therapy, where compounds like 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes have shown desirable biological activity (Baker et al., 1995).
Ionic Hydrogenations and Dehydrogenations
This compound and related compounds have applications in ionic hydrogenations and dehydrogenations. These processes involve the reduction of diazonium groups and have significant implications in synthetic chemistry (Meerwein et al., 1962).
Anodic Fluorination
The anodic fluorination of 4-arylthio-1,3-dioxolan-2-ones, a similar class of compounds, has been explored. This process demonstrates the impact of electrolytic solvents on product selectivity, underlining the importance of such compounds in organic synthesis (Ishii et al., 2001).
C−H⋯F Interactions
C−H⋯F interactions in crystalline fluorobenzenes, closely related to this compound, are crucial in understanding molecular interactions. These interactions play a vital role in the crystal structures of these compounds, contributing to the field of crystallography and material science (Thalladi et al., 1998).
Photocatalysis
- 4CzIPN, a donor-acceptor fluorophore closely related to 1,3-dioxolane derivatives, has been identified as a powerful metal-free photocatalyst with excellent redox window and chemical stability, used for various organic reactions (Shang et al., 2019).
Fungicide Development
- Compounds such as 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles have been synthesized and found effective as fungicides, especially for controlling powdery mildew in gherkins and barley and bean rust (Gestel et al., 1980).
Pharmaceutical Research
- Certain 1,3-dioxolane derivatives have been evaluated as potential phosphodiesterase inhibitors, showing promise in heart therapy (Baker et al., 1995).
Electrochemistry
- Studies in electrolytic fluorination have shown that 1,3-dioxolan derivatives can undergo regioselective anodic mono- and difluorination, with marked solvent effects on product selectivity (Ishii et al., 2001).
Crystal Structure Analysis
- Research on crystalline fluorobenzenes, including 1,3-dioxolane derivatives, has provided insights into the nature of C−H···F−C interactions and the role of fluorine in structure-determining intermolecular interactions (Thalladi et al., 1998).
Material Science
- 1,3-Dioxolane derivatives have been used to enhance the dielectric anisotropy and birefringence of liquid crystals, showing significant potential in electronic display technologies (Chen et al., 2015).
Lithium Battery Research
- Direct fluorination of 1,3-dioxolan-2-one has been applied to create additives for lithium-ion secondary batteries, demonstrating the relevance of 1,3-dioxolane derivatives in energy storage technologies (Kobayashi et al., 2003).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVWZQFTPHOULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645880 |
Source


|
| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760211-55-0 |
Source


|
| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760211-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
